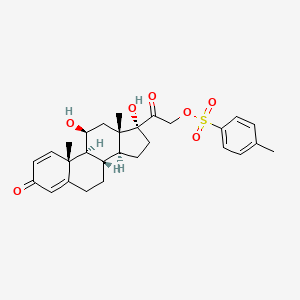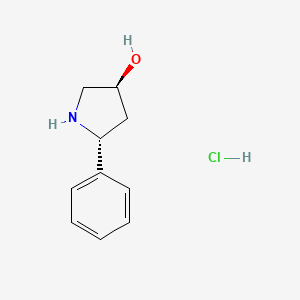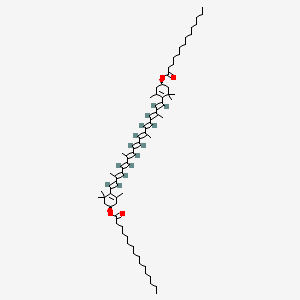
11beta,17,21-Trihydroxy-pregna-1,4-diene-3,20-dione 21-p-Toluenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11beta,17,21-Trihydroxy-pregna-1,4-diene-3,20-dione 21-p-Toluenesulfonate is a synthetic steroid compound. It is derived from the naturally occurring steroid hormone, cortisol. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in various medical and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11beta,17,21-Trihydroxy-pregna-1,4-diene-3,20-dione 21-p-Toluenesulfonate typically involves multiple steps. One common method starts with the acetylation of 11beta,17alpha,21-trihydroxy-pregna-1,4-diene-3,20-dione (hydrocortisone) at the 21-hydroxyl group using p-toluenesulfonyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
11beta,17,21-Trihydroxy-pregna-1,4-diene-3,20-dione 21-p-Toluenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The p-toluenesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted steroids. These derivatives can have different biological activities and applications .
Aplicaciones Científicas De Investigación
11beta,17,21-Trihydroxy-pregna-1,4-diene-3,20-dione 21-p-Toluenesulfonate has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other steroid compounds.
Biology: Employed in studies of steroid hormone function and regulation.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control.
Mecanismo De Acción
The compound exerts its effects by binding to glucocorticoid receptors in the body. This binding initiates a cascade of molecular events that result in the suppression of inflammatory responses and modulation of immune function. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune regulation .
Comparación Con Compuestos Similares
Similar Compounds
Betamethasone: Another potent glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: Known for its strong immunosuppressive effects.
Hydrocortisone: A naturally occurring steroid hormone with a broader range of physiological effects.
Uniqueness
11beta,17,21-Trihydroxy-pregna-1,4-diene-3,20-dione 21-p-Toluenesulfonate is unique due to its specific chemical modifications, which enhance its stability and potency compared to other similar compounds. The presence of the p-toluenesulfonate group also allows for further chemical modifications, making it a versatile intermediate in steroid synthesis .
Propiedades
Fórmula molecular |
C28H34O7S |
|---|---|
Peso molecular |
514.6 g/mol |
Nombre IUPAC |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C28H34O7S/c1-17-4-7-20(8-5-17)36(33,34)35-16-24(31)28(32)13-11-22-21-9-6-18-14-19(29)10-12-26(18,2)25(21)23(30)15-27(22,28)3/h4-5,7-8,10,12,14,21-23,25,30,32H,6,9,11,13,15-16H2,1-3H3/t21-,22-,23-,25+,26-,27-,28-/m0/s1 |
Clave InChI |
FSNQLTUPZVVUQE-BEQUJODCSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)[C@]2(CC[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)C2(CCC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one](/img/structure/B15295288.png)


![1-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((S)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one](/img/structure/B15295306.png)

![(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol;hydrochloride](/img/structure/B15295319.png)





![10-[(3-Hydroxyphenyl)methylidene]anthracen-9-one](/img/structure/B15295349.png)


